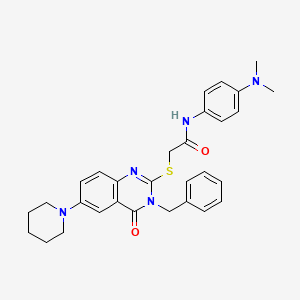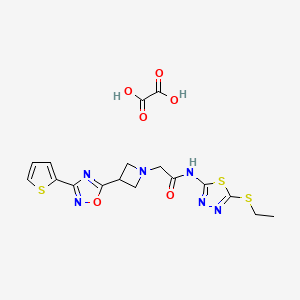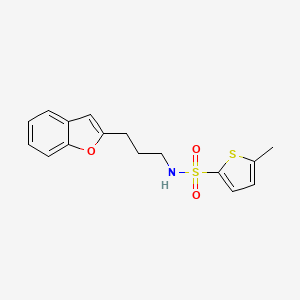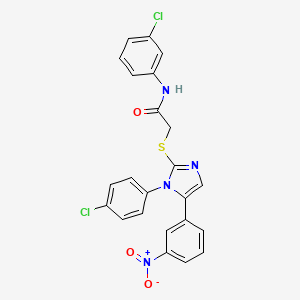![molecular formula C19H18N4O2S B2796220 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896317-99-0](/img/structure/B2796220.png)
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 3,4-dihydro-2H-quinolin-1-yl group, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied due to their prevalence in natural products and their pharmacologically useful properties .
Molecular Structure Analysis
The compound’s molecular formula is C19H18N4O2S, and its molecular weight is 366.44. It contains a quinoline structure, which is a type of aromatic compound that consists of a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the literature.科学的研究の応用
Synthesis of Antimicrobial Agents
Compounds with structures similar to the specified chemical have been synthesized for their potential as antimicrobial agents. A notable example includes the synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones. These compounds, incorporating a 1,3,5-triazine moiety and various substituted piperazines and piperidines, have shown notable in vitro biological efficacy against bacterial and fungal strains. The study suggests that these s-triazines could serve as potential leads for further drug discovery in the antimicrobial domain (Patel, Patel, Kumari, & Chikhalia, 2012).
Heterocyclic Chemistry
Research has also delved into the broader scope of heterocyclic chemistry, synthesizing compounds for varied applications, including antimicrobial activities. For instance, quinolone analogues and dihydro-as-triazines have been synthesized and evaluated for their biological activities. These studies have contributed to the understanding of the synthetic routes and potential uses of these compounds in pharmaceuticals (Kurasawa et al., 2005).
Antioxidant Properties
Some derivatives have been synthesized to evaluate their antioxidant activities, highlighting the potential of these compounds in addressing oxidative stress-related conditions. The antioxidant activities of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related derivatives have been explored, providing insights into the structural features contributing to antioxidant efficacy (Hassan, Abdel‐kariem, & Ali, 2017).
Synthesis and Reactivity
The reactivity of these compounds under various conditions has been a subject of study, offering pathways for the synthesis of complex heterocyclic systems. Research on the chemical reactivity towards nucleophilic reagents has led to the synthesis of diverse heterocyclic systems linked with quinolin-2-one, indicating the versatility of these compounds in synthesizing novel pharmaceuticals (Hassanin, Ibrahim, & Badran, 2016).
将来の方向性
特性
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-8-9-16-20-18(21-19(25)23(16)11-13)26-12-17(24)22-10-4-6-14-5-2-3-7-15(14)22/h2-3,5,7-9,11H,4,6,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMGJJASKYKQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)N3CCCC4=CC=CC=C43)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796140.png)




![3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B2796150.png)

![2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2796153.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide](/img/structure/B2796155.png)
![N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl]acetamide](/img/structure/B2796156.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2796158.png)
![N-([1,1'-Biphenyl]-4-yl)-1H-indole-3-carboxamide](/img/structure/B2796159.png)